REACTION_CXSMILES
|
C(=O)([O-])[O-].[Na+].[Na+].[Br:7][C:8]1[CH:9]=[C:10]([CH:16]=[CH:17][C:18]=1[OH:19])[C:11]([O:13][CH2:14][CH3:15])=[O:12].[C:20](OC=C)(=O)[CH3:21]>C1(C)C=CC=CC=1>[Br:7][C:8]1[CH:9]=[C:10]([CH:16]=[CH:17][C:18]=1[O:19][CH:20]=[CH2:21])[C:11]([O:13][CH2:14][CH3:15])=[O:12] |f:0.1.2|
|
Name
|
|
Quantity
|
1.5 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC=C
|
Name
|
[IrCl(cod)]2
|
Quantity
|
54 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
506 mg
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
1.95 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C(=O)OCC)C=CC1O
|
Name
|
|
Quantity
|
8 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at 100° C. for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled to room temperature
|
Type
|
CUSTOM
|
Details
|
quenched with wet ether
|
Type
|
FILTRATION
|
Details
|
Solid was filtered off
|
Type
|
WASH
|
Details
|
washed with ether
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(C(=O)OCC)C=CC1OC=C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.77 g | |
YIELD: PERCENTYIELD | 79% | |
YIELD: CALCULATEDPERCENTYIELD | 82% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |